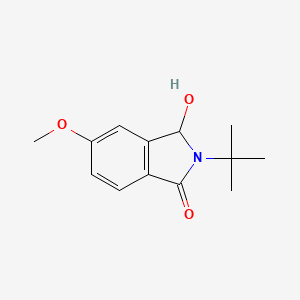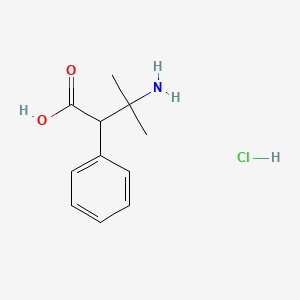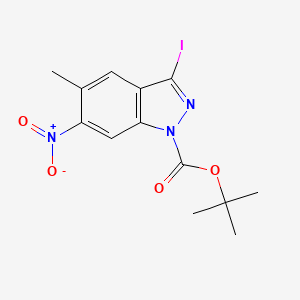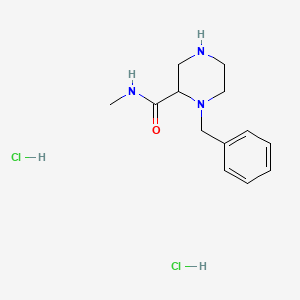
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one
Vue d'ensemble
Description
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one (2-TBHMIO) is a synthetic compound that has been the subject of research for its potential applications in the scientific field. It is a highly versatile compound that has been used in various scientific experiments and studies.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing compounds related to "2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one." For instance, new oxidovanadium(V) complexes were synthesized from related compounds, and their structures were characterized using DFT studies to understand their supramolecular assemblies and hydrogen bonding behaviors (Back et al., 2012). Similarly, the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition to alkyl propiolates has been demonstrated, highlighting methods to produce related chemical structures (Yavari et al., 2005).
Degradation Pathways and Environmental Applications
Studies have also explored the degradation pathways of compounds with similar structural elements, such as the UV/H2O2 process applied to methyl tert-butyl ether (MTBE), identifying primary byproducts and intermediates that elucidate the reaction mechanisms and potential environmental applications (Stefan et al., 2000).
Chemical Behavior and Interactions
Further research delves into the chemical behavior of related compounds, such as the spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases. These studies contribute to understanding the electronic and magnetic properties of compounds with similar structural motifs (Orio et al., 2010). Additionally, the hydrogen bonding and π-stacked interactions in certain derivatives have been characterized, providing insights into the molecular assemblies and potential for material applications (Portilla et al., 2011).
Propriétés
IUPAC Name |
2-tert-butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-8(17-4)7-10(9)12(14)16/h5-7,12,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNVOUMBZIWSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743069 | |
| Record name | 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one | |
CAS RN |
1381944-83-7 | |
| Record name | 2-tert-Butyl-3-hydroxy-5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)




![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)



![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)



![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)